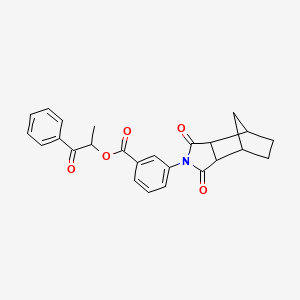

1-oxo-1-phenylpropan-2-yl 3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-OXO-1-PHENYL-2-PROPANYL 3-(1,3-DIOXOOCTAHYDRO-2H-4,7-METHANOISOINDOL-2-YL)BENZOATE is a complex organic compound with potential applications in various fields of chemistry, biology, and industry. This compound features a unique structure that combines a phenyl group, a propanyl group, and a benzoate ester linked to a dioxooctahydro-methanoisoindol moiety. Its intricate molecular architecture makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-OXO-1-PHENYL-2-PROPANYL 3-(1,3-DIOXOOCTAHYDRO-2H-4,7-METHANOISOINDOL-2-YL)BENZOATE typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzoate ester, followed by the introduction of the dioxooctahydro-methanoisoindol moiety through a series of condensation and cyclization reactions. The final step involves the addition of the phenyl and propanyl groups under controlled conditions, such as specific temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to precisely control reaction parameters, such as temperature, pressure, and reagent concentrations. The use of high-efficiency catalysts and purification techniques, such as chromatography and recrystallization, ensures the consistent quality and scalability of the compound.

Chemical Reactions Analysis

Types of Reactions

1-OXO-1-PHENYL-2-PROPANYL 3-(1,3-DIOXOOCTAHYDRO-2H-4,7-METHANOISOINDOL-2-YL)BENZOATE can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

Reduction: Reduction reactions can yield alcohols or amines.

Substitution: The phenyl and propanyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Chemical Applications

Building Block for Synthesis

The compound serves as a versatile building block in organic synthesis. Its unique structure allows for the introduction of various functional groups, facilitating the creation of more complex molecules. It can be utilized in reactions such as:

- Oxidation : Enhancing the reactivity of the compound to form derivatives with different functional groups.

- Reduction : Modifying the compound to achieve desired molecular structures.

- Substitution Reactions : Allowing for the replacement of functional groups to tailor specific properties.

Biological Applications

Biological Activity Research

Preliminary studies indicate that 1-oxo-1-phenylpropan-2-yl 3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoate may exhibit notable biological activities. Compounds with similar structures have shown potential in:

- Anti-inflammatory Properties : Investigated for its ability to reduce inflammation in biological systems.

- Analgesic Effects : Potential use in pain management due to its interaction with pain receptors.

- Antitumor Activity : Similar isoindole derivatives have been studied for their efficacy against cancer cells.

Medicinal Applications

Drug Development

The compound is being explored as a lead candidate for drug development due to its structural features that may interact with biological targets such as enzymes and receptors. Its potential therapeutic properties could lead to new treatments for various diseases. Notable areas of investigation include:

- Cancer Therapy : The anti-cancer properties suggest it could be developed into a treatment option for malignancies.

- Neurological Disorders : Its interaction with specific receptors may provide avenues for treating conditions like chronic pain or neurodegenerative diseases.

Industrial Applications

Specialty Chemicals Production

In industrial settings, this compound can be used in the production of specialty chemicals and materials. Its unique properties lend themselves to applications in:

- Polymer Chemistry : Used as an additive to enhance the properties of polymers.

- Material Science : Potential applications in creating materials with specific thermal or mechanical properties.

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds related to 1-oxo-1-phenylpropan-2-yl 3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-y)benzoate:

- Antitumor Activity Study : Research demonstrated that derivatives exhibited significant cytotoxic effects against various cancer cell lines, suggesting a pathway for therapeutic development.

- Anti-inflammatory Research : Studies indicated that similar compounds reduced inflammatory markers in vitro, supporting their potential use in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of 1-OXO-1-PHENYL-2-PROPANYL 3-(1,3-DIOXOOCTAHYDRO-2H-4,7-METHANOISOINDOL-2-YL)BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The pathways involved may include signal transduction, gene expression, or metabolic processes, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

1-OXO-1-PHENYL-2-PROPANYL 3-(1,3-DIOXOOCTAHYDRO-2H-4,7-METHANOISOINDOL-2-YL)BENZOATE: shares similarities with other benzoate esters and dioxooctahydro-methanoisoindol derivatives.

1-OXO-1-PHENYL-2-PROPANYL BENZOATE: Lacks the dioxooctahydro-methanoisoindol moiety, resulting in different chemical properties and applications.

3-(1,3-DIOXOOCTAHYDRO-2H-4,7-METHANOISOINDOL-2-YL)BENZOATE: Lacks the phenyl and propanyl groups, affecting its reactivity and biological activity.

Uniqueness

The uniqueness of 1-OXO-1-PHENYL-2-PROPANYL 3-(1,3-DIOXOOCTAHYDRO-2H-4,7-METHANOISOINDOL-2-YL)BENZOATE lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering opportunities for the development of new materials, drugs, and chemical processes.

Biological Activity

1-Oxo-1-phenylpropan-2-yl 3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoate is a complex organic compound that exhibits potential biological activities due to its unique structural features. This article explores its biological activity, focusing on its pharmacological properties, synthesis methods, and potential applications.

Structural Characteristics

The compound consists of several key structural components:

- Phenylpropanoyl moiety : Contributes to the compound's lipophilicity and potential receptor interactions.

- Benzoate group : Enhances solubility and may influence enzyme interactions.

- Isoindole derivative : Known for various biological activities, particularly in relation to enzyme inhibition and receptor modulation.

Biological Activities

Preliminary studies suggest that this compound may exhibit several notable biological activities:

Anti-inflammatory Properties

Compounds with similar structural motifs have been reported to possess anti-inflammatory effects. The isoindole derivatives are particularly interesting due to their ability to inhibit pro-inflammatory cytokines.

Analgesic Effects

Research indicates that similar compounds can act as analgesics by modulating pain pathways. The structural complexity of this compound may enhance its efficacy compared to simpler analogs.

Antitumor Activity

Isoindole derivatives have shown promise in anticancer research. The potential for this compound to inhibit tumor growth or induce apoptosis in cancer cells is an area of active investigation.

Case Studies and Research Findings

A review of the literature reveals several case studies that highlight the biological activity of structurally related compounds:

These studies underscore the potential of isoindole-based compounds in therapeutic applications.

Synthesis Methods

The synthesis of this compound can be achieved through multi-step organic synthesis techniques. Common methods include:

- Formation of the isoindole core : Utilizing cyclization reactions.

- Esterification : Linking the benzoate group through esterification reactions.

- Final coupling : Combining all components to achieve the final structure.

Properties

Molecular Formula |

C25H23NO5 |

|---|---|

Molecular Weight |

417.5 g/mol |

IUPAC Name |

(1-oxo-1-phenylpropan-2-yl) 3-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)benzoate |

InChI |

InChI=1S/C25H23NO5/c1-14(22(27)15-6-3-2-4-7-15)31-25(30)18-8-5-9-19(13-18)26-23(28)20-16-10-11-17(12-16)21(20)24(26)29/h2-9,13-14,16-17,20-21H,10-12H2,1H3 |

InChI Key |

FEBOCRRUVMFSJR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)C1=CC=CC=C1)OC(=O)C2=CC(=CC=C2)N3C(=O)C4C5CCC(C5)C4C3=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.